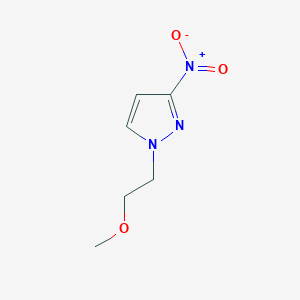
DL-苏拉尼酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-threo-Ritalinic Acid Hydrochloride is a dopamine receptor agonist that has been shown to be effective in treating hyperactivity, or attention deficit disorder (ADHD) . It is a substituted phenethylamine and an inactive major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . When administered orally, methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group yielding ritalinic acid .
科学研究应用
合成和放射性药物应用
- DL-苏拉尼酸盐酸盐作为哌醋甲酯(利他林)的衍生物,已被合成并研究其在使用正电子发射断层扫描 (PET) 和单光子发射计算机断层扫描 (SPECT) 成像技术研究突触前多巴胺能神经元中的潜力。这些研究突出了其在生成用于神经影像学的碳-11 和碘-123 标记化合物的应用,表明其在绘制脑多巴胺转运蛋白中的效用,这在注意力缺陷多动障碍 (ADHD) 和发作性睡病等疾病中至关重要 (Ding et al., 1994); (Pan et al., 1996).
药理学见解
- 已经探索了 DL-苏拉尼酸盐酸盐及其代谢物的药理学,揭示了其多巴胺能活性的见解。研究表明,哌醋甲酯的某些羟基化代谢物表现出显着的药理活性,可能有助于药物的整体作用。这为进一步研究这些代谢物在治疗中的作用及其潜在副作用开辟了途径 (Patrick, Kilts, & Breese, 1981).
分析和化学研究
- 已经开发出用于分离和表征 DL-苏拉尼酸盐酸盐及其异构体的分析方法,促进了其药代动力学性质的研究以及对其纯度和立体化学的评估。这些方法对于药物的质量控制以及对哌醋甲酯等药物的详细作用机制的研究至关重要 (Huang et al., 2001).
代谢和生物转化研究
作为诊断或治疗剂的潜力
- DL-苏拉尼酸盐酸盐在核医学中的效用,特别是作为肾脏显像剂,突出了其在药理学之外的诊断应用潜力。基于 DL-苏拉尼酸盐酸盐开发用于成像目的的放射性标记化合物表明了其多功能性和其在科学研究和医学诊断中的广泛应用 (A. T. et al., 2017).
作用机制
Target of Action
DL-threo-Ritalinic Acid Hydrochloride, also known as Methylphenidate (MPH), primarily targets the dopamine transporter (DAT) and the norepinephrine transporter (NAT) . These transporters play a crucial role in the reuptake of dopamine and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the signal of the neurotransmitter .
Mode of Action
MPH acts as a reuptake inhibitor for the dopamine and norepinephrine transporters . By binding to these transporters, MPH prevents the reuptake of dopamine and norepinephrine, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action on the post-synaptic neuron, enhancing dopaminergic and noradrenergic activity in the brain .
Biochemical Pathways
The primary metabolic pathway of MPH involves de-esterification to ritalinic acid, which is pharmacologically inactive . This process is predominantly carried out by the enzyme carboxylesterase 1 (CES1) . Minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported .
Pharmacokinetics
MPH is rapidly and completely absorbed from the intestine after oral administration . It has a short half-life of about 2.5 hours in children and 3.5 hours in adults . The metabolism of MPH is enantioselective , with the catalytic activity of CES1 being 6-7 times higher for l-threo-methylphenidate versus d-threo-methylphenidate .
Result of Action
The increased dopaminergic and noradrenergic activity in the brain due to MPH administration can ameliorate the behavioral and cognitive dysfunctions in conditions like Attention-Deficit Hyperactivity Disorder (ADHD) . It can also induce common adverse effects such as reduced appetite, nausea, vomiting, and stomach ache .
Action Environment
The action, efficacy, and stability of MPH can be influenced by various environmental factors. For instance, co-consumption of ethanol can lead to the formation of ethylphenidate, which is also pharmacologically active . Additionally, the route of administration can affect the plasma concentrations of the MPH isomers .
安全和危害
未来方向
One study explored the potential of alternative sampling matrices for methylphenidate by assessing the correlations between DL-threo-methylphenidate and DL-threo-ritalinic acid concentrations in exhaled breath and oral fluid with those in plasma . This could potentially open up new avenues for non-invasive monitoring of medication adherence in patients treated with methylphenidate .
生化分析
Biochemical Properties
DL-threo-Ritalinic Acid Hydrochloride is predominantly and rapidly hydrolyzed in the ester group via the endoplasmic reticulum human carboxylesterase 1 (CES1A1; a serine esterase) to the deesterified pharmacologically inactive metabolite . This interaction with the enzyme CES1A1 is crucial for its biochemical reactions.
Cellular Effects
It is known that its parent compound, Methylphenidate (MPH), is primarily indicated for attention-deficit hyperactivity disorder and narcolepsy therapy . MPH has been claimed to have a marked individual variability in the dose–response, which is predominantly pharmacokinetic .
Molecular Mechanism
The molecular mechanism of DL-threo-Ritalinic Acid Hydrochloride involves its metabolism into ritalinic acid, which is the main metabolite . In addition, minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported to form the p-hydroxy-, oxo-, and conjugated metabolites, respectively .
Temporal Effects in Laboratory Settings
In terms of temporal effects, it has been observed that a gradual alteration in the plasma d/l-threo-MPH ratio over time is registered, and after 1.5 h plasma concentrations of d-threo-enantiomer are much higher than those of l-threo-enantiomer .
Dosage Effects in Animal Models
It is known that its parent compound, MPH, has a marked individual variability in the dose–response, which is predominantly pharmacokinetic .
Metabolic Pathways
DL-threo-Ritalinic Acid Hydrochloride is predominantly and rapidly hydrolyzed in the ester group via the endoplasmic reticulum human carboxylesterase 1 (CES1A1; a serine esterase) to the deesterified pharmacologically inactive metabolite . This indicates that it is involved in the metabolic pathway of ester hydrolysis.
Transport and Distribution
It is known that its parent compound, MPH, is extensively metabolized in the liver by hydrolysis of the ester group yielding ritalinic acid .
Subcellular Localization
It is known that its parent compound, MPH, is extensively metabolized in the liver by hydrolysis of the ester group yielding ritalinic acid . This suggests that DL-threo-Ritalinic Acid Hydrochloride may also be localized in the liver cells where it undergoes metabolism.
属性
IUPAC Name |
(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/t11-,12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUMDQFFZZGUQY-FXMYHANSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2924824.png)
![Methyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2924828.png)
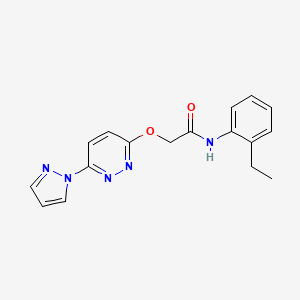
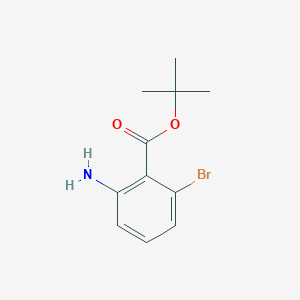
![4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde](/img/structure/B2924832.png)
![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2924833.png)

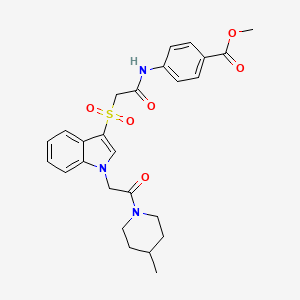
![1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2924836.png)
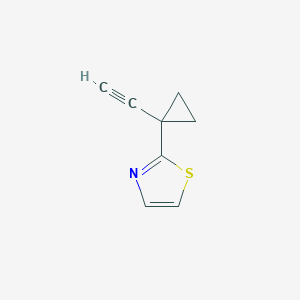
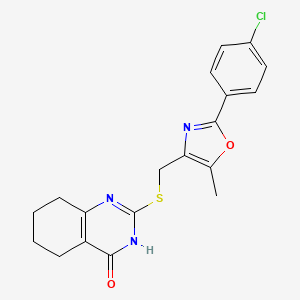
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-methylthiophene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2924842.png)

